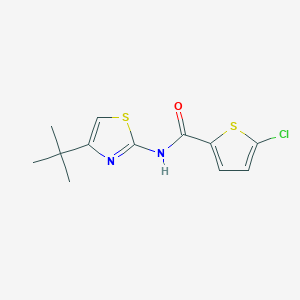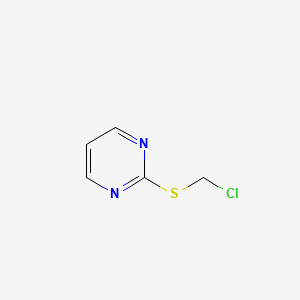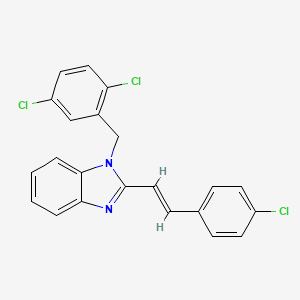![molecular formula C23H20F3N3O4 B2639335 2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 872849-46-2](/img/structure/B2639335.png)
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s structure includes an indole ring, a pyrrolidine ring, and a phenyl ring with a trifluoromethoxy group .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, an indole ring, and a phenyl ring with a trifluoromethoxy group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Applications De Recherche Scientifique
Synthesis and Characterization
The scientific exploration of this compound and its derivatives often begins with their synthesis and characterization. For example, the study on the synthesis of a fluorinated derivative of Sigma-1 receptor modulator E1R is an instance where researchers focus on modifying the chemical structure to obtain new properties, such as enhanced receptor affinity or selectivity (J. Kuznecovs et al., 2020). Similarly, the synthesis and characterization of biologically active compounds like D-24851, which is under preclinical development as a tubulin inhibitor, highlight the compound's potential in medical applications (Martin Knaack et al., 2001).
Biological Activities
The compound and its derivatives have been investigated for various biological activities. For instance, certain derivatives have shown promising antibacterial and antifungal activities (B. Debnath et al., 2015). This is indicative of the potential therapeutic applications of these compounds against pathogenic microorganisms. Additionally, studies on the anticancer activity of related compounds, such as the evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, demonstrate the potential of these molecules in cancer therapy by exhibiting potent and selective cytotoxic effects against leukemia cell lines (V. Horishny et al., 2021).
Molecular Properties and Drug Development
The exploration of molecular properties and drug development is another critical area of research. Studies investigating the synthesis of novel N-substituted derivatives for their anxiolytic activity or as antiallergic agents illustrate the compound's versatility in drug design (H. Dumoulin et al., 1998). The investigation of these compounds' interactions with biological receptors and their potential therapeutic effects underscores their importance in medicinal chemistry and pharmacology.
Orientations Futures
Propriétés
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N3O4/c24-23(25,26)33-16-9-7-15(8-10-16)27-22(32)21(31)18-13-29(19-6-2-1-5-17(18)19)14-20(30)28-11-3-4-12-28/h1-2,5-10,13H,3-4,11-12,14H2,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTADGZPZTNEDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2639252.png)
![6-(2-Methoxyphenyl)-2-[1-(1-methylindole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2639253.png)
![3-amino-N-(2-chlorophenethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2639257.png)


![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}acetamide](/img/structure/B2639264.png)



![N-(2-cyclohex-1-en-1-ylethyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2639268.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide](/img/structure/B2639270.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol](/img/structure/B2639273.png)
![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2639274.png)